Home > Products > Screening Compounds P89408 > Bimosiamose disodium
Bimosiamose disodium - 187269-60-9

Bimosiamose disodium

Catalog Number: EVT-262234
CAS Number: 187269-60-9
Molecular Formula: C46H52Na2O16
Molecular Weight: 906.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bimosiamose Disodium is a Pan-selectin antagonist developed for the treatment of acute and chronic inflammatory disorders.
Overview

Bimosiamose disodium, with the chemical formula C46H52Na2O16, is a synthetic compound primarily studied for its pharmacological properties. It is classified as a glycosylated compound and is particularly noted for its role in research concerning glycosidic bond formation and the synthesis of phenolic glycosides. Bimosiamose disodium has been investigated for its potential therapeutic applications, including its use as an inhaled medication for various respiratory conditions such as asthma and chronic obstructive pulmonary disease. The compound is also recognized for its selectin-inhibiting properties, which may play a role in reducing inflammation and improving respiratory function .

Synthesis Analysis

Methods and Technical Details

The synthesis of bimosiamose disodium involves multiple steps, focusing on the formation of glycosidic bonds and the attachment of phenolic structures to a glycosyl moiety. Key methods include:

  • Synthetic Routes: The synthesis typically employs organic solvents and catalysts to facilitate glycosidic bond formation. The reaction conditions are optimized to ensure high yields and purity.
  • Industrial Production: Large-scale production is conducted under controlled conditions using automated reactors. Purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Reaction Conditions

The reactions often require specific reagents and conditions:

  • Common Reagents: These include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides.
  • Controlled Environment: Reactions are performed under regulated temperature and pressure to maximize yield and minimize by-products.
Molecular Structure Analysis

Structure and Data

Bimosiamose disodium has a complex molecular structure characterized by multiple functional groups. Its detailed structural representation includes:

  • Molecular Formula: C46H52Na2O16
  • Isomeric SMILES: The compound's structure can be represented in a simplified molecular-input line-entry system (SMILES) notation, which encodes its atomic connectivity.

The structural complexity contributes to its biological activity, particularly in how it interacts with biological targets.

Chemical Reactions Analysis

Types of Reactions

Bimosiamose disodium undergoes various chemical reactions that are crucial for modifying its structure and enhancing its pharmacological properties. Key reactions include:

  • Oxidation: This reaction can enhance the compound's reactivity.
  • Reduction: Often used to modify functional groups within the molecule.
  • Substitution Reactions: These reactions allow for the introduction of different substituents that can alter the compound's biological activity.

Technical Details

The reactions are typically executed under controlled conditions to ensure optimal yields. For instance, specific temperatures and pressures are maintained to facilitate desired reaction pathways while minimizing unwanted side reactions.

Mechanism of Action

Bimosiamose disodium functions primarily as an inhibitor of selectin molecules, which are involved in leukocyte adhesion processes. Its mechanism of action includes:

  • Inhibition of Selectins: By blocking selectin interactions, bimosiamose disodium can reduce inflammation and improve respiratory function.
  • Pharmacokinetics: Studies have shown that bimosiamose disodium is well tolerated when administered via inhalation, with pharmacokinetic profiles indicating effective absorption and distribution in human subjects .
Physical and Chemical Properties Analysis

Physical Properties

Bimosiamose disodium exhibits several notable physical properties:

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

The chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Shows reactivity consistent with other glycosylated compounds, particularly in oxidation-reduction contexts .
Applications

Scientific Uses

Bimosiamose disodium has several significant applications in scientific research:

  • Model Compound: Used extensively as a model compound for studying glycosidic bond formation.
  • Therapeutic Investigations: Investigated for potential therapeutic uses in treating respiratory diseases, including asthma and chronic obstructive pulmonary disease.
  • Anti-inflammatory Research: Its selectin-inhibiting properties make it a candidate for further research into anti-inflammatory therapies .
Introduction to Bimosiamose Disodium in Inflammation Modulation

Inflammation is a fundamental biological response characterized by the coordinated recruitment of leukocytes from the circulation into affected tissues. This recruitment process is governed by a sophisticated cascade of molecular interactions between leukocytes and the vascular endothelium, with adhesion molecules playing a central regulatory role. Among these, the selectin family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin) mediates the initial tethering and rolling of leukocytes along the vascular wall, a critical prerequisite for firm adhesion and transmigration into tissues. Dysregulated leukocyte infiltration is a hallmark of numerous inflammatory disorders, making selectins attractive therapeutic targets for immunomodulation. Bimosiamose disodium emerged as a pioneering synthetic small-molecule antagonist designed to disrupt this pathogenic cascade through pan-selectin inhibition, offering a novel approach to inflammation control without the immunosuppressive effects of broader anti-inflammatory agents [6].

Historical Context of Selectin Antagonists in Immunopharmacology

The development of selectin antagonists represents a significant chapter in immunopharmacology, rooted in the late 20th-century discoveries that elucidated the molecular basis of leukocyte-endothelial interactions. Early research identified selectins as key mediators of the initial low-affinity binding that enables leukocytes to roll along endothelial surfaces under shear flow conditions. This rolling phase facilitates the activation of integrins and subsequent firm adhesion, culminating in transendothelial migration. The therapeutic rationale for selectin inhibition gained substantial momentum when preclinical studies demonstrated that blocking selectin function could attenuate inflammatory responses across diverse disease models, including ischemia-reperfusion injury, acute lung injury, and allergic inflammation [6] [7].

Initial efforts focused on developing monoclonal antibodies against individual selectins (E, P, or L). While these biologics showed promise in animal models, their clinical translation faced challenges related to immunogenicity, suboptimal pharmacokinetics, and limited efficacy due to functional redundancy among selectin family members. This recognition spurred the development of small-molecule inhibitors capable of broader selectin blockade. Early candidates included carbohydrate-based molecules mimicking natural selectin ligands like sialyl Lewis X (sLeˣ). However, these compounds often exhibited poor metabolic stability and low oral bioavailability. Bimosiamose (initially designated TBC1269) emerged from systematic structure-activity relationship studies aimed at overcoming these limitations. Its design focused on creating a synthetically accessible, non-carbohydrate small molecule with enhanced stability and potent affinity for the carbohydrate recognition domain (CRD) common to all three selectins [5] [9].

Table 1: Evolution of Key Selectin Antagonist Candidates

Compound ClassRepresentative AgentsPrimary Target(s)Development Stage Highlights
Monoclonal AntibodiesInclacumab (anti-P)P-selectinPhase III for sickle cell VOC; mixed outcomes in MI trials
Uproleselan (GMI-1271)E-selectinPhase III for AML; Phase II for solid tumors
GlycomimeticsRivipansel (GMI-1070)Pan-selectinPhase III for sickle cell VOC (failed primary endpoints)
Synthetic Small MoleculesBimosiamose (TBC1269)Pan-selectin (E,P,L)Phase II for asthma, COPD; proof-of-concept in multiple inflammation models
GMI-1951E-selectinPreclinical development

Bimosiamose Disodium: Emergence as a Pan-Selectin Antagonist

Bimosiamose disodium (1,6-Bis[3-(3-carboxymethylphenyl)-4-(2-α-D-mannopyranosyloxy)phenyl]hexane disodium salt) represents a structurally distinct class of selectin antagonists. Its design departed from traditional glycomimetic approaches by utilizing a biphenyl scaffold linked via a hexane spacer, with terminal mannose-derived sugar moieties and carboxylic acid groups contributing to its high-affinity interaction with the selectin CRD. This synthetic organic compound belongs to the class of phenolic glycosides, characterized by phenolic structures attached to a glycosyl moiety [5]. Crucially, its molecular architecture enables simultaneous inhibition of E-, P-, and L-selectin binding to their cognate ligands, notably P-selectin glycoprotein ligand-1 (PSGL-1) and other glycoprotein counter-receptors expressed on leukocytes [1] [5].

The in vitro characterization of Bimosiamose revealed nanomolar affinity for E-selectin (the primary target identified in pharmacological databases) and potent inhibition of all three selectins in cell adhesion assays under physiological flow conditions [5] [9]. Its relatively small molecular weight (~852 g/mol) and water solubility facilitated formulation for intravenous and, critically, inhaled administration routes. Pharmacokinetic studies in healthy males indicated tolerability and detectable plasma levels following inhalation, supporting its advancement to clinical testing [1] [2]. Bimosiamose's mechanism diverged fundamentally from corticosteroids or cytokine-targeting biologics; instead of broadly suppressing immune function or targeting specific inflammatory mediators, it aimed to disrupt the fundamental cellular trafficking mechanism driving inflammatory cell infiltration into tissues [1].

Early development focused on inflammatory respiratory diseases, driven by the recognition that selectin-mediated leukocyte recruitment is pivotal in asthma and chronic obstructive pulmonary disease (COPD) pathogenesis. Its designation as a New Molecular Entity and exploration across multiple immunological indications (asthma, COPD, psoriasis, atopic dermatitis) underscored its potential as a first-in-class therapeutic strategy targeting adhesion molecules [5] [8]. By the mid-2000s, it had entered proof-of-concept clinical trials, becoming one of the most clinically advanced pan-selectin antagonists.

Role in Attenuating Leukocyte-Endothelial Interactions

The therapeutic efficacy of Bimosiamose disodium stems directly from its ability to disrupt the dynamic, multi-step process of leukocyte recruitment at the vascular interface. This process, fundamental to inflammatory pathogenesis, involves sequential molecular interactions:

  • Initial Tethering and Rolling: Circulating leukocytes transiently interact with endothelial selectins (E- and P-selectin), mediated primarily by PSGL-1 on leukocytes. This interaction slows leukocytes, causing them to roll along the endothelium. Bimosiamose competitively inhibits these interactions by binding to the selectin CRD, preventing engagement with PSGL-1 and other ligands [4] [7]. Intravital microscopy studies in models of inflammation (e.g., post-seizure brain vasculature) demonstrate that genetic deficiency of PSGL-1 or pharmacological selectin blockade significantly reduces leukocyte rolling and adhesion, mirroring Bimosiamose's intended mechanism [4].
  • Activation and Firm Adhesion: Rolling allows leukocytes to encounter activating signals (chemokines) presented on the endothelial surface. Activation triggers conformational changes in leukocyte integrins (e.g., α4β1/VLA-4, αLβ2/LFA-1), enabling high-affinity binding to their endothelial immunoglobulin superfamily ligands (VCAM-1 and ICAM-1, respectively). While Bimosiamose primarily targets the initial selectin-dependent rolling step, its disruption of rolling indirectly impairs the subsequent activation and firm adhesion phases. Furthermore, selectin engagement itself can deliver activation signals, suggesting Bimosiamose may also dampen integrin activation [6] [7].
  • Transendothelial Migration: Firmly adherent leukocytes traverse the endothelial barrier, guided by chemotactic gradients. By reducing the number of leukocytes achieving firm adhesion, Bimosiamose consequently decreases transendothelial migration.

Bimosiamose's pan-selectin inhibition offers a broader anti-adhesive effect compared to mono-selective antagonists. This was demonstrated in a pivotal randomized, double-blind, placebo-controlled, cross-over trial in mild asthmatics. Following allergen challenge, inhaled Bimosiamose (70 mg bid for 3 days plus a single dose on challenge day) significantly attenuated the late asthmatic reaction (LAR), a process heavily dependent on eosinophil and lymphocyte recruitment. The maximum percentage fall in FEV₁ between 3-8 hours post-allergen was reduced by 50.2% compared to placebo (-6.52 ± 3.86% vs. -13.10 ± 2.30%, p=0.045) [1]. This reduction in LAR occurred without affecting the early asthmatic response (EAR), which is primarily mediated by mast cell mediators and not leukocyte recruitment, underscoring the specificity of Bimosiamose's mechanism targeting cellular infiltration [1].

Table 2: Summary of Key Preclinical and Clinical Efficacy Findings for Bimosiamose

Model/ConditionKey InterventionPrimary OutcomeProposed Mechanism
Allergen Challenge (Mild Asthmatics) [1]Inhaled Bimosiamose (70mg bid days 1-3; 70mg day 4)50.2% reduction in max LAR (FEV₁ fall) vs placebo; No effect on EARBlockade of eosinophil/lymphocyte recruitment to airways
Ozone Challenge (Healthy Volunteers) [2]Inhaled Bimosiamose (10mg bid for 4 days)40% reduction in sputum neutrophils (p=0.068); 35% ↓ IL-8, 46% ↓ MMP-9 (p<0.05)Inhibition of neutrophil rolling/adhesion on activated endothelium
Uncontrolled Hemorrhagic Shock (Rat) [3]IV TBC-1269 (25 mg/kg) post-injury↓ Lung myeloperoxidase (neutrophil infiltration); ↓ Lung MIP-2/CINC mRNA; ↑ Lung functionBlockade of PMN sequestration in pulmonary vasculature
Pilocarpine-Induced SE (Mouse) [4]Anti-α4 integrin / PSGL-1 deficiency↓ Leukocyte adhesion in brain venules; ↓ Acute seizures & chronic epilepsyDisruption of leukocyte-vascular interactions reduces BBB damage

Beyond direct inhibition of adhesion molecule binding, Bimosiamose exerts downstream modulatory effects on the inflammatory cascade. In a human ozone-induced airway inflammation model (a neutrophilic inflammation), inhaled Bimosiamose (10 mg bid for 4 days) significantly reduced levels of the potent neutrophil chemoattractant interleukin-8 (IL-8) by 35% (p=0.004) and the protease matrix metalloproteinase-9 (MMP-9) by 46% (p=0.022) in sputum supernatant, alongside a trend towards reduced sputum neutrophil counts (40%, p=0.068) [2]. This suppression of pro-inflammatory mediators and enzymes likely results from reduced neutrophil infiltration and activation, breaking the cycle of inflammation where recruited cells amplify the response through mediator release. Furthermore, evidence suggests that blocking leukocyte-endothelial adhesion can prevent secondary damage like blood-brain barrier (BBB) disruption. Studies in models of status epilepticus showed that blocking α4 integrin (a key partner molecule downstream of initial selectin-mediated rolling) or PSGL-1 deficiency prevented BBB leakage, neuronal hyperexcitability, and the development of chronic epilepsy [4]. While not direct evidence with Bimosiamose, this underscores the profound pathophysiological consequences of unhindered leukocyte-endothelial interactions and the therapeutic potential of their blockade. The ability of Bimosiamose to downregulate chemokine expression (e.g., MIP-2, CINC) was directly demonstrated in a rat model of hemorrhagic shock, where its administration reversed lung chemokine upregulation associated with hemorrhage and attenuated neutrophil infiltration (measured by tissue myeloperoxidase) and lung injury [3]. These findings collectively position Bimosiamose as a modulator of the fundamental cellular trafficking mechanism underlying diverse inflammatory pathologies, acting primarily at the critical initial step of leukocyte capture and rolling mediated by selectins [1] [2] [3].

Properties

CAS Number

187269-60-9

Product Name

Bimosiamose disodium

IUPAC Name

disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate

Molecular Formula

C46H52Na2O16

Molecular Weight

906.9 g/mol

InChI

InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1

InChI Key

ZGEPTUZKSXWWAB-PNGDFCJYSA-L

SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

TBC1269z; TBC-1269z; TBC 1269z; Bimosiamose Disodium

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.